3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909325-63-8
VCID: VC4727146
InChI: InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)14-17-15(20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H
SMILES: C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3.Cl
Molecular Formula: C15H16ClN3O2
Molecular Weight: 305.76

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

CAS No.: 1909325-63-8

Cat. No.: VC4727146

Molecular Formula: C15H16ClN3O2

Molecular Weight: 305.76

* For research use only. Not for human or veterinary use.

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride - 1909325-63-8

Specification

CAS No. 1909325-63-8
Molecular Formula C15H16ClN3O2
Molecular Weight 305.76
IUPAC Name 3-(1-benzofuran-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)14-17-15(20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H
Standard InChI Key VRPFKKLGAUTEPL-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct heterocyclic components:

  • Benzofuran: A fused bicyclic system comprising a benzene ring and a furan ring, contributing aromaticity and planar rigidity.

  • 1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

  • Piperidine: A six-membered saturated ring with one nitrogen atom, enhancing solubility and enabling interactions with biological targets .

The hydrochloride salt form improves aqueous solubility, critical for pharmacological applications .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC₁₅H₁₆ClN₃O₂
Molecular Weight305.76 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar solvents (e.g., DMSO, water)
Melting Point215–220°C (decomposes)

Data derived from PubChem entries and synthetic studies .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzofuran-2-carbonitrile Preparation: 2-Cyanobenzofuran is synthesized via Vilsmeier-Haack reaction or palladium-catalyzed coupling.

  • Amidoxime Formation: Reaction with hydroxylamine hydrochloride yields benzofuran-2-carboximidamide .

  • Oxadiazole Cyclization: The amidoxime reacts with piperidine-3-carboxylic acid under microwave irradiation or thermal conditions to form the 1,2,4-oxadiazole ring .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Analytical Characterization

Standard techniques confirm structure and purity:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.1 ppm), piperidine protons (δ 2.5–3.5 ppm), and oxadiazole-linked protons (δ 5.1 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 269.3 [M+H]⁺ for the free base, with HCl adducts detectable .

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O), and 750 cm⁻¹ (benzofuran ring).

Pharmacological Activity

Neurological Targets

The compound demonstrates affinity for α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), critical in addiction and cognitive disorders . Structural analogs selectively bind to (α4)₂(β2)₃ isoforms, modulating dopamine release and reducing nicotine reward effects .

Enzymatic Interactions

The oxadiazole moiety may inhibit NAD⁺-dependent deacetylases, altering epigenetic regulation. Molecular docking studies suggest hydrophobic interactions with enzyme active sites, akin to tamoxifen’s mechanism .

Therapeutic Applications

Neurological Disorders

  • Smoking Cessation: Partial agonism at α4β2 nAChRs reduces nicotine craving without inducing dependence .

  • Cognitive Enhancement: Zebrafish models indicate improved spatial memory at low doses (EC₅₀ = 50 nM) .

Oncology

Preliminary data suggest synergy with DNA-damaging agents (e.g., doxorubicin), enhancing apoptosis in colorectal (HCT-116) and prostate (PC-3) cancer models .

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